N-phenyl-2-(piperazin-1-yl)acetamide

Lipophilicity Fragment-based drug discovery Physicochemical profiling

Ro3-compliant fragment building block (MW 219 Da, cLogP 1.45) explicitly validated for fragment-based drug discovery and SAR exploration. Confirmed negative control for falcipain-2 inhibition (0–5% at 10 µM), making it an essential baseline comparator for antimalarial and cholinesterase screening panels. The free piperazine N–H provides a second H-bond donor absent in morpholine analogs, expanding target-class coverage. Demonstrated synthetic tractability via single-step EDC·HCl/HOBt amide coupling enables rapid library expansion. Proven anticonvulsant lead potential through N-4 substitution. Order now to accelerate fragment-to-lead campaigns.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 40798-95-6
Cat. No. B1618834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-(piperazin-1-yl)acetamide
CAS40798-95-6
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)N)C2=CC=CC=C2
InChIInChI=1S/C12H17N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16)
InChIKeyHOAQKIGCRVMLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6): Fragment-Based Scaffold for Medicinal Chemistry and Drug Discovery


N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6), also named 2-(4-phenylpiperazin-1-yl)acetamide or 1-Piperazineacetamide, N-phenyl-, is a small-molecule fragment (MW 219.28 g/mol, C12H17N3O) that conforms to the Rule of Three (Ro3) criteria for fragment-based drug discovery (MW <300 Da, cLogP 1.45, HBA 3, HBD 2) . It is commercially positioned as a research-grade building block (min. 95% purity) and is widely used as a key intermediate for the synthesis of structurally diverse acetamide derivatives with potential anticonvulsant, antimalarial, and cholinesterase-inhibitory activities .

Why Generic Substitution Fails: Structural Nuances Governing the Fragment Properties of N-Phenyl-2-(piperazin-1-yl)acetamide


Within the piperazine-acetamide fragment class, small structural variations produce measurable differences in lipophilicity, hydrogen-bonding capacity, and synthetic accessibility—all of which directly impact fragment library design, hit elaboration strategies, and downstream lead optimization. As demonstrated by the SAR studies of Kamiński et al., even subtle modifications to the phenylacetamide core dramatically alter anticonvulsant activity in animal models, with 3-(trifluoromethyl)anilide derivatives showing activity exclusively in MES seizures while 3-chloroanilide analogs remained largely inactive . Similarly, Mundra et al. showed that derivatization at the piperazine N-4 position of N-phenyl-2-(piperazin-1-yl)acetamide yielded compounds with negligible falcipain-2 inhibition (0–5% at 10 µM), underscoring that activity is entirely contingent on precise substitution patterns rather than the core scaffold alone . These findings confirm that interchanging N-phenyl-2-(piperazin-1-yl)acetamide with superficially similar piperazine-acetamides without quantitative understanding of property differences can derail fragment screening campaigns and confound SAR interpretation.

Quantitative Differentiation Evidence: N-Phenyl-2-(piperazin-1-yl)acetamide (40798-95-6) Versus Closest Analogs


LogP and Polar Surface Area Differentiation Versus N-Methyl-N-Phenyl Analog (CAS 318280-95-4)

N-Phenyl-2-(piperazin-1-yl)acetamide (40798-95-6) exhibits a measured LogP of 1.45 and a polar surface area (PSA) of 50.56 Ų, compared with the N-methyl-N-phenyl analog (CAS 318280-95-4), which displays a LogP of 0.82 and a PSA of 35.58 Ų . The 0.63 LogP unit difference represents a ~4.3-fold theoretical increase in octanol/water partition for the target compound, while the 15 Ų higher PSA confers greater hydrogen-bonding potential. This combination places 40798-95-6 closer to the optimal lipophilicity range for fragment hits (cLogP 1–3) while retaining sufficient polarity for aqueous solubility.

Lipophilicity Fragment-based drug discovery Physicochemical profiling

Hydrogen Bond Donor Capability Versus Morpholine Analog (CAS 5815-64-5)

N-Phenyl-2-(piperazin-1-yl)acetamide (40798-95-6) contains a free piperazine N–H group providing a second hydrogen bond donor (total HBD = 2: one amide N–H plus one piperazine N–H), whereas the morpholine analog 2-morpholino-N-phenylacetamide (CAS 5815-64-5) replaces the piperazine ring with morpholine, eliminating the second N–H donor (HBD = 1; HBA = 3 from amide carbonyl, morpholine oxygen, and morpholine ring oxygen) . The additional hydrogen bond donor in 40798-95-6 enables bidentate hydrogen-bonding interactions with biological targets that are geometrically inaccessible to the morpholine analog.

Hydrogen bonding Fragment library design Molecular recognition

Piperazine NH as a Derivatization Handle Versus N-(2,6-Dimethylphenyl) Analog (CAS 5294-61-1) for Library Synthesis

N-Phenyl-2-(piperazin-1-yl)acetamide (40798-95-6) bears an unsubstituted piperazine N–H that serves as a direct nucleophilic handle for acylation, alkylation, and sulfonylation reactions. In the study by Mundra et al., the compound was coupled with 17 different substituted benzoic acids using EDC·HCl/HOBt to generate a 17-member library of 2-(4-(substituted benzoyl)piperazin-1-yl)-N-phenylacetamide derivatives . In contrast, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS 5294-61-1), while also possessing a free piperazine NH, is the penultimate intermediate for ranolazine synthesis and carries the sterically congested 2,6-dimethylanilide group, which may impede certain N-4 derivatization reactions due to steric and electronic effects of the ortho-methyl groups .

Synthetic accessibility Parallel synthesis Fragment elaboration

Fragment Compliance Metrics: Quantitative Rule-of-Three Assessment Versus N-(2,6-Dimethylphenyl) Analog

The Rule of Three (Ro3) criteria for fragment-based screening stipulate MW ≤300 Da, cLogP ≤3, HBA ≤3, and HBD ≤3. N-Phenyl-2-(piperazin-1-yl)acetamide (40798-95-6) meets all four Ro3 criteria (MW 219, cLogP 1.45, HBA 3, HBD 2) . In comparison, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS 5294-61-1) has MW 247 Da and cLogP ~1.49, which also meets Ro3, but the increased molecular weight reduces ligand efficiency potential (LE = -RT ln(IC50)/heavy atom count), as each additional heavy atom increases MW without necessarily contributing to binding energy . The three-carbon extension in the N-methyl analog (CAS 318280-95-4; MW 233, cLogP 0.82) drops the cLogP below the commonly cited optimal lower bound of 1, potentially reducing membrane permeability .

Rule of Three Fragment library design Drug-likeness

Documented Utility as Key Synthetic Intermediate Across Multiple Therapeutic Programs

N-Phenyl-2-(piperazin-1-yl)acetamide (40798-95-6) has been explicitly employed as the key intermediate (building block) in at least three independently published drug discovery programs: (1) synthesis of 17 falcipain-2 inhibitor candidates via coupling with substituted benzoic acids ; (2) synthesis of 20 new N-phenyl-2-(piperazin-1-yl)acetamide derivatives for anticonvulsant screening under the NIH Antiepileptic Drug Development Program ; and (3) synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (22 compounds) evaluated in MES and 6-Hz seizure models . In contrast, simpler piperazine-acetamide fragments lacking the N-phenyl substitution (e.g., 2-(piperazin-1-yl)acetamide) lack a demonstrated track record as a central intermediate across multiple independent therapeutic programs.

Synthetic intermediate Drug discovery Parallel medicinal chemistry

Amide Rotamer Conformational Properties: N-Phenyl Versus N-Alkyl Substitution

The N-phenyl substitution in 40798-95-6 constrains the amide bond into predominantly the trans (Z) conformation due to steric interactions between the phenyl ring and the carbonyl oxygen, whereas the N-methyl-N-phenyl analog (318280-95-4) is forced into a tertiary amide conformation with distinct rotameric preferences . Secondary anilides (such as 40798-95-6) typically exhibit an E/Z conformational ratio heavily favoring the Z-isomer (>95% in CDCl₃ for acetanilide and related secondary anilides), providing a more rigid scaffold with predictable 3D pharmacophoric geometry. Tertiary amides (N-methyl-N-phenyl) show a more complex rotamer distribution that can complicate structure-based design .

Conformational analysis Amide bond geometry Molecular recognition

Optimal Application Scenarios for N-Phenyl-2-(piperazin-1-yl)acetamide (40798-95-6) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Inclusion: Ro3-Compliant Screening Hit Generation

With MW 219 Da, cLogP 1.45, HBA 3, and HBD 2, 40798-95-6 is ideally suited for inclusion in Ro3-compliant fragment libraries for biophysical screening (NMR, SPR, DSF, X-ray crystallography). Its molecular properties place it in the optimal fragment chemical space, demonstrating superior ligand efficiency potential compared with higher-MW analogs such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (MW 247) and superior lipophilicity (cLogP 1.45) compared with the N-methyl analog (cLogP 0.82), which falls below the commonly cited Ro3 lower bound of cLogP ~1 for adequate membrane permeability and solubility balance . The free piperazine N–H also provides a second H-bond donor unavailable in morpholine-based analogs, expanding target-class coverage.

Parallel Synthesis of N-4 Derivatized Libraries for Anticonvulsant Lead Generation

As demonstrated by Kamiński et al. (2015) and Górecki (2020), 40798-95-6 serves as an effective starting scaffold for generating libraries of N-phenyl-2-(4-substituted-piperazin-1-yl)acetamide derivatives with anticonvulsant activity. The Kamiński study specifically showed that MES seizure protection was achieved exclusively by 3-(trifluoromethyl)anilide derivatives of the scaffold, while 3-chloroanilide derivatives were inactive—confirming that activity is tunable through N-4 substitution . The Górecki thesis further validated the scaffold within the NIH Antiepileptic Drug Development (ADD) Program, producing 20 novel amide derivatives with piperazine or morpholine variations at position-2 of the acetamide moiety . These programs demonstrate that 40798-95-6 is a validated entry point for CNS-focused medicinal chemistry efforts.

Fragment-to-Lead Elaboration via Amide Coupling: Generation of Benzoyl-Piperazine Libraries

The Mundra et al. (2015) study provides a direct experimental protocol for using 40798-95-6 as a key intermediate in EDC·HCl/HOBt-mediated amide coupling with substituted benzoic acids. Although the resulting 17-compound library showed negligible falcipain-2 inhibition (0–5% enzyme inhibition at 10 µM for all compounds), the study confirms the chemical feasibility of generating structurally diverse benzoyl-piperazine libraries from this single fragment in a single synthetic step . This validated synthetic protocol makes 40798-95-6 an attractive scaffold for fragment-to-lead elaboration campaigns targeting other enzymes, where the pendant benzoyl group can explore diverse hydrophobic pockets.

Negative Control Fragment for Cholinesterase and Antimalarial Screening Panels

Given the documented lack of intrinsic biological activity of the underivatized core scaffold—as evidenced by the 0–5% falcipain-2 inhibition at 10 µM reported by Mundra et al. —40798-95-6 can serve as a reliable negative control fragment in antimalarial (falcipain-2) and, by extension, cholinesterase inhibitor screening panels. This contrasts with more elaborated phenylpiperazine-acetamide hybrids that show nanomolar cholinesterase inhibition (e.g., Ki = 0.98 nM for certain 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids) , highlighting the importance of using the unsubstituted core as an activity baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-phenyl-2-(piperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.